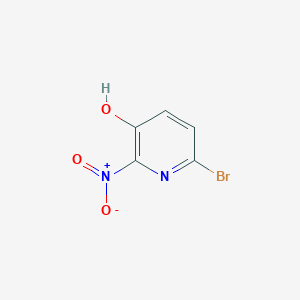

6-Bromo-2-nitropyridin-3-ol

Beschreibung

6-Bromo-2-nitropyridin-3-ol is a substituted pyridinol compound that has emerged as a valuable building block in organic synthesis and medicinal chemistry. Its specific arrangement of a bromine atom, a nitro group, and a hydroxyl group on the pyridine (B92270) ring imparts unique reactivity and makes it a versatile reagent for creating more complex molecules. For research purposes, it is identified by the CAS Number 443956-08-9. scbt.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 443956-08-9 scbt.com |

| Molecular Formula | C₅H₃BrN₂O₃ scbt.com |

| Molecular Weight | 218.99 g/mol scbt.com |

| IUPAC Name | 6-bromo-2-nitro-3-pyridinol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.comsigmaaldrich.com |

| Purity | Typically ≥97% sigmaaldrich.comsigmaaldrich.com |

| Storage | Inert atmosphere, room temperature sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-2-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-4-2-1-3(9)5(7-4)8(10)11/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGNTVQLHGOEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619212 | |

| Record name | 6-Bromo-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443956-08-9 | |

| Record name | 6-Bromo-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-nitropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 2 Nitropyridin 3 Ol and Analogs

Established Synthetic Pathways to 6-Bromo-2-nitropyridin-3-ol

The synthesis of this compound has been approached through several established methods, primarily relying on the functionalization of pyridine-based precursors.

Precursor-Based Transformations in Pyridine (B92270) Chemistry

A common strategy for synthesizing this compound involves starting with a pre-functionalized pyridine ring and introducing the necessary substituents through a series of chemical reactions. For instance, a synthetic route could commence with a pyridine derivative already containing one or two of the desired functional groups, followed by the sequential addition of the remaining ones. The specific order of these transformations is crucial to ensure the correct regiochemistry of the final product.

One patented method describes the synthesis of this compound from 4,6-dichloro-2-nitropyridin-3-ol. google.com In this process, N-bromosuccinimide is added portion-wise to a solution of the starting material in dimethylformamide (DMF) at a controlled temperature. google.com The reaction mixture is then stirred for an extended period to facilitate the bromination, and upon completion, the product is isolated by concentrating the reaction mixture. google.com

Sequential Halogenation and Nitration Strategies

The introduction of halogen and nitro groups onto a pyridine ring is a fundamental aspect of synthesizing compounds like this compound. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions, such as halogenation and nitration, often require harsh conditions. youtube.comresearchgate.net

The nitration of pyridine derivatives can be particularly challenging and typically necessitates aggressive reagents like a mixture of sulfuric and nitric acid at elevated temperatures. youtube.com The position of the incoming nitro group is directed by the existing substituents on the pyridine ring.

Similarly, the halogenation of pyridines can be achieved through various methods. Radical chlorination at high temperatures is a common industrial process for producing chloropyridines. youtube.com For laboratory-scale synthesis, a range of halogenating agents and reaction conditions are employed to achieve the desired regioselectivity. nih.gov A dearomatization-rearomatization strategy has been developed for the meta-halogenation of pyridines, which involves converting the pyridine into a more reactive enamine-type intermediate. orgsyn.orgrhhz.net This intermediate can then undergo electrophilic halogenation, followed by rearomatization to yield the meta-halogenated pyridine. orgsyn.org

Advanced Synthetic Approaches for Substituted Nitropyridinols

In addition to traditional methods, advanced synthetic strategies have been developed to access substituted nitropyridinols with greater efficiency and control.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient ways to form carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com These reactions, often catalyzed by palladium, copper, or other transition metals, provide access to a wide array of functionalized pyridine derivatives that would be difficult to prepare using classical methods. researchgate.netmdpi.comfrontiersin.org For instance, palladium-catalyzed reactions can be used to couple N-tosylhydrazones with halopyridines to form α-styrylpyridines. chemicalbook.com These methods are valued for their high efficiency and broad substrate scope. researchgate.net

Cyclization and Heteroannulation Protocols for Pyridinol Formation

Cyclization and heteroannulation reactions represent another powerful approach to constructing the pyridinol ring system. These methods often involve the formation of the heterocyclic ring from acyclic precursors. mdpi.comorganic-chemistry.org Pyridinium (B92312) 1,4-zwitterions have emerged as versatile building blocks in various cyclization reactions to synthesize a range of heterocyclic compounds. mdpi.com For example, a formal (3+2) cyclization reaction between sulfur-based pyridinium 1,4-zwitterions and activated alkynes can produce polysubstituted thiophenes. mdpi.com While not directly yielding pyridinols, these cyclization strategies highlight the potential for constructing complex heterocyclic systems from simple starting materials. Another approach involves the reaction of N-hydroxypyridine-2-thione carbamates to form aminyl radicals, which can then undergo cyclization to form pyrrolidine (B122466) rings. acs.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. benthamscience.comrsc.org This includes the use of environmentally benign solvents, catalysts, and reaction conditions. benthamscience.com

Ionic liquids (ILs) have gained attention as green alternatives to traditional volatile organic solvents in pyridine synthesis. benthamscience.com Their low volatility and potential for recyclability align with the goals of green chemistry. benthamscience.com Multicomponent reactions (MCRs) are another green synthetic strategy, as they allow for the construction of complex molecules in a single step, reducing waste and improving efficiency. bohrium.comacs.org Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and purer products. acs.orgnih.gov The development of recyclable and green catalysts is a significant focus in the sustainable production of pyridines. nih.gov

Reactivity Profiles and Mechanistic Investigations of 6 Bromo 2 Nitropyridin 3 Ol

Electrophilic and Nucleophilic Reaction Pathways of the Pyridine (B92270) Core

The pyridine ring in 6-bromo-2-nitropyridin-3-ol is electron-deficient due to the strong electron-withdrawing effects of the nitro group and the bromine atom. georganics.sk This electron deficiency deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution (SNAr). georganics.skmasterorganicchemistry.com

Reactivity of the Bromine Substituent in Cross-Coupling Reactions

The bromine atom at the 6-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted pyridine with an organoboron compound. The reactivity in Suzuki-Miyaura coupling is influenced by both steric and electronic factors. The electron-withdrawing nature of the nitro and hydroxyl groups can impact the oxidative addition step at the palladium center. While specific studies on this compound are not abundant, related 2,4-dihalogenated pyridines show that regioselectivity can be controlled by the choice of ligands and catalysts. acs.org For instance, triphenylphosphine-ligated palladium catalysts tend to favor coupling at the position adjacent to the nitrogen (C2), whereas other ligands can direct the reaction to the C4 position. acs.org

Sonogashira Coupling: The Sonogashira reaction couples the aryl halide with a terminal alkyne. This reaction is a powerful tool for introducing alkynyl moieties. beilstein-journals.org Nickel-catalyzed Sonogashira reactions have also been developed as an alternative to palladium, offering efficient C(sp2)-C(sp) bond formation without the need for a co-catalyst and tolerating a good range of functional groups. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. This reaction provides a direct method for the vinylation of the pyridine ring.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a carbon-nitrogen bond, where the bromine atom is substituted by an amine. This is a crucial transformation for the synthesis of various biologically active nitrogen-containing heterocyclic compounds.

A representative table of potential cross-coupling reactions is provided below:

| Reaction | Coupling Partner | Catalyst/Conditions (General) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-substituted pyridine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted pyridine |

| Heck | R-CH=CH₂ | Pd(OAc)₂, P(o-tol)₃, Base | Vinyl-substituted pyridine |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | Amino-substituted pyridine |

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring. georganics.sk It can be readily transformed into other functional groups, most notably an amino group.

Reduction to an Amino Group: The reduction of the nitro group to an amine is a common and important transformation. georganics.sksci-hub.se This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. google.com The resulting aminopyridine is a key intermediate for further functionalization, such as diazotization reactions or amide bond formation. mdpi.com Biocatalytic methods using nitroreductases are also emerging as a green alternative for the reduction of aromatic nitro compounds. google.com

The reduction process is complex and can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) species. google.com

Reactions of the Hydroxyl Group

The hydroxyl group at the 3-position is a versatile functional group that can undergo a variety of reactions.

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters. ambeed.com These reactions typically proceed under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which then reacts with an alkyl halide or an acyl chloride.

Etherification: The formation of ether derivatives can be achieved through reactions like the Williamson ether synthesis. ambeed.com

Oxidation: While the pyridine ring itself is relatively electron-poor, the hydroxyl group can potentially be oxidized, although this is less common compared to its other reactions.

Displacement: Under certain conditions, the hydroxyl group can be converted into a better leaving group (e.g., by tosylation) and subsequently displaced by a nucleophile.

A table summarizing the reactivity of the hydroxyl group is shown below:

| Reaction Type | Reagent | Product |

| O-Alkylation | Alkyl halide, Base | Ether |

| O-Acylation | Acyl chloride, Base | Ester |

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

Regioselectivity is a critical aspect of the chemical transformations of polysubstituted pyridines like this compound. The positions of the existing substituents direct the outcome of subsequent reactions.

In nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group strongly activates the positions ortho and para to it for nucleophilic attack. masterorganicchemistry.comlibretexts.org In the case of this compound, the bromine at the 6-position is para to the nitro group at the 2-position, making it susceptible to displacement by nucleophiles. The regioselectivity of such reactions can also be influenced by the nature of the nucleophile, the solvent, and the presence of bulky substituents. researchgate.net For instance, in some substituted pyridines, bulky 3-substituents can direct nucleophilic attack to the 6-position. researchgate.net

In cross-coupling reactions, regioselectivity between different halogen substituents, if present, is often dictated by the relative bond dissociation energies and the specific catalyst system employed. acs.org For 2,4-dihalogenated pyridines, triphenylphosphine-ligated palladium catalysts often favor reaction at the C2 position, while other specialized ligands can promote C4-selectivity. acs.org

Stereoselectivity is generally not a factor in the reactions of the aromatic core of this compound unless a chiral center is introduced in a substituent or a chiral catalyst is used in a subsequent transformation.

Reaction Kinetics and Thermochemical Analysis of Key Reactions

Detailed kinetic and thermochemical data for reactions specifically involving this compound are not widely available in the public domain. However, general principles of physical organic chemistry can be applied to understand the factors influencing reaction rates and equilibria.

Reaction Kinetics: The rate of nucleophilic aromatic substitution on the pyridine ring is expected to be significantly enhanced by the presence of the electron-withdrawing nitro group. masterorganicchemistry.com The rate of cross-coupling reactions is dependent on several factors, including the concentration of the reactants and catalyst, temperature, and the nature of the solvent and ligands. For instance, in nucleophilic aromatic substitution, the use of aprotic polar solvents can accelerate the reaction.

Thermochemical Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to study the thermodynamics of reactions involving substituted pyridines. nih.govnajah.edu These calculations can provide insights into the relative stabilities of reactants, intermediates, and products, as well as reaction enthalpies and activation energies. The presence of the nitro group, a strong electron-withdrawing entity, alters the charge density distribution and structural parameters of the pyridine ring. nih.gov

Investigations into Reaction Mechanisms of this compound

The mechanisms of the key reactions of this compound are generally well-established for the respective reaction classes.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the bromine atom at C6), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.org In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the pyridine ring is restored. The formation of the Meisenheimer complex is typically the rate-determining step.

Cross-Coupling Reactions: The catalytic cycles of palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions are well-documented. They generally involve three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki and Sonogashira) or Carbopalladation (for Heck): The organic group from the coupling partner is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Nitro Group Reduction: The reduction of the nitro group can proceed through a complex pathway involving several intermediates, such as nitroso and hydroxylamine species. The exact mechanism can vary depending on the reducing agent and reaction conditions. For example, catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the nitro group.

In some cases, unexpected rearrangements, such as nitro-group migration, have been observed in the reaction of halonitropyridines with amines, particularly in polar aprotic solvents. clockss.orgresearchgate.net These rearrangements suggest the possibility of alternative or competing reaction pathways under specific conditions.

Derivatization Strategies and Functionalization of 6 Bromo 2 Nitropyridin 3 Ol

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures from simpler precursors. For 6-bromo-2-nitropyridin-3-ol, the bromine atom at the 6-position serves as a key handle for such transformations, particularly through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The bromine substituent at the C6 position of this compound makes it an ideal substrate for several such transformations. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for the formation of biaryl structures. In the context of this compound, this reaction would involve its coupling with various aryl or vinyl boronic acids or their esters. The hydroxyl group may require protection prior to the reaction to prevent interference with the basic reaction conditions.

Heck Reaction: The Heck reaction provides a method for the vinylation of aryl halides. fu-berlin.de This reaction couples this compound with an alkene in the presence of a palladium catalyst and a base. The reaction typically results in the formation of a new carbon-carbon bond at the 6-position of the pyridine (B92270) ring with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This method would introduce an alkynyl moiety at the 6-position of the pyridine ring, a functional group that can be further elaborated. For instance, the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been shown to proceed in moderate to excellent yields. researchgate.net

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure at C6 |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Alkenyl |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Alkynyl |

While palladium-catalyzed reactions are prominent, other C-C bond-forming strategies can be envisaged for the derivatization of this compound.

Conjugate Addition: The electron-withdrawing nitro group can activate the pyridine ring for nucleophilic attack. While direct conjugate addition to the pyridine ring is not typical, derivatization of the existing functional groups could generate substrates suitable for Michael addition reactions. For instance, conversion of the hydroxyl group to a suitable electron-withdrawing group could create a Michael acceptor, allowing for the addition of carbon nucleophiles.

Formation of Fused Rings: The functional groups on this compound can be utilized to construct fused heterocyclic systems. For example, after an initial cross-coupling reaction to introduce a side chain at the 6-position, subsequent intramolecular cyclization reactions could lead to the formation of bicyclic or polycyclic structures.

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is crucial for introducing functional groups that can modulate the electronic and steric properties of a molecule, as well as its biological activity.

Nitrogen Functionalization: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction can be employed to substitute the bromine atom of this compound with a wide range of primary and secondary amines, leading to the corresponding 6-amino-2-nitropyridin-3-ol derivatives. fu-berlin.de The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemspider.com

Oxygen Functionalization: The hydroxyl group at the 3-position is amenable to various O-functionalization reactions. O-alkylation can be achieved using alkyl halides in the presence of a base, while O-acylation can be performed with acyl chlorides or anhydrides. These reactions allow for the introduction of a variety of ether and ester functionalities.

Sulfur Functionalization: The introduction of sulfur-containing moieties can be achieved through several methods. For instance, nucleophilic aromatic substitution of the bromine atom with a thiol or thiolate anion could potentially lead to the formation of a thioether linkage at the 6-position, although this may require activation of the pyridine ring. Alternatively, the hydroxyl group could be converted into a better leaving group to facilitate substitution with a sulfur nucleophile.

| Functionalization Type | Reagent | Reaction | Functional Group Introduced |

|---|---|---|---|

| N-Functionalization | R¹R²NH | Buchwald-Hartwig Amination | -NR¹R² |

| O-Alkylation | R-X (Alkyl Halide) | Williamson Ether Synthesis | -OR |

| O-Acylation | RCOCl (Acyl Chloride) | Esterification | -OC(O)R |

| S-Functionalization | R-SH (Thiol) | Nucleophilic Substitution | -SR |

Multi-Component Reactions Incorporating this compound as a Synthon

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly efficient and allow for the rapid generation of complex molecules. While specific examples involving this compound are not prevalent in the literature, its functional groups suggest its potential as a synthon in various MCRs.

Ugi and Passerini Reactions: The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. wikipedia.orgorganic-chemistry.org For this compound to participate in such reactions, it would likely need to be modified first. For instance, reduction of the nitro group to an amine would yield a 2-aminopyridine (B139424) derivative, which could then serve as the amine component in an Ugi reaction. researchgate.net Similarly, oxidation of a substituent could introduce an aldehyde or carboxylic acid functionality, making it a suitable component for these MCRs. wikipedia.org

Selective Functionalization Through Protecting Group Methodologies

The presence of multiple reactive sites in this compound necessitates the use of protecting groups to achieve selective functionalization. A protecting group strategy involves the temporary masking of a reactive functional group to prevent it from reacting while another part of the molecule is being modified.

Protection of the Hydroxyl Group: The hydroxyl group at the 3-position can be protected with a variety of common protecting groups, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl), ethers (e.g., methoxymethyl), or esters. The choice of protecting group depends on its stability to the conditions of the subsequent reaction and the ease of its removal. Once the hydroxyl group is protected, the bromine atom at the 6-position can be selectively functionalized through the cross-coupling reactions described above. Subsequent deprotection would then reveal the hydroxyl group.

Orthogonal Protection Strategies: In more complex synthetic routes, orthogonal protecting groups can be employed. These are protecting groups that can be removed under different conditions, allowing for the selective deprotection and functionalization of multiple sites in a molecule. For example, a base-labile protecting group on the hydroxyl group and an acid-labile protecting group on another functionality would allow for independent manipulation of these sites.

Advanced Spectroscopic Characterization of 6 Bromo 2 Nitropyridin 3 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For a compound such as 6-Bromo-2-nitropyridin-3-ol, ¹H NMR spectroscopy would be expected to reveal distinct signals for the two aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents: the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups, and the electron-donating hydroxyl (-OH) group. The protons would appear as doublets due to spin-spin coupling with each other. The hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to the attached functional groups. The carbon atom bonded to the bromine (C6) would be significantly influenced by the halogen's electronegativity and heavy atom effect. Similarly, the carbons attached to the nitro (C2) and hydroxyl (C3) groups would exhibit characteristic downfield shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals by establishing H-H and C-H correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from similar structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.2 - 7.6 (d) | - |

| H5 | 7.8 - 8.2 (d) | - |

| OH | 5.0 - 9.0 (br s) | - |

| C2 | - | 150 - 155 |

| C3 | - | 158 - 162 |

| C4 | - | 115 - 120 |

| C5 | - | 125 - 130 |

| C6 | - | 110 - 115 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies corresponding to the energy of absorbed (IR) or inelastically scattered (Raman) radiation.

O-H Vibrations: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would indicate the O-H stretching vibration of the hydroxyl group, characteristic of intermolecular hydrogen bonding.

N-O Vibrations: The nitro group would exhibit two distinct stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found around 1520-1560 cm⁻¹ and a symmetric stretch (ν_s(NO₂)) around 1335-1365 cm⁻¹. These are often strong bands in both IR and Raman spectra.

Pyridine Ring Vibrations: The pyridine ring has several characteristic stretching and bending vibrations. C-C and C-N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations are observed above 3000 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹.

Table 2: Key Vibrational Frequencies and Assignments for Substituted Nitropyridines (Based on data from related compounds like 5-Bromo-2-nitropyridine nih.gov)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Asymmetric NO₂ Stretch | 1520 - 1560 | IR, Raman |

| Pyridine Ring Stretch | 1400 - 1600 | IR, Raman |

| Symmetric NO₂ Stretch | 1335 - 1365 | IR, Raman |

| C-Br Stretch | 500 - 700 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula.

For this compound (C₅H₃BrN₂O₃), the exact mass can be calculated. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 Da.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. Subsequent fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂) or its components, such as the loss of NO or O. The pyridine ring can also undergo characteristic cleavages.

Table 3: Predicted HRMS Data and Major Fragments for this compound (Note: m/z values are calculated for the most abundant isotopes)

| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ (⁷⁹Br) | C₅H₃⁷⁹BrN₂O₃ | 217.9327 |

| [M]⁺ (⁸¹Br) | C₅H₃⁸¹BrN₂O₃ | 219.9306 |

| [M-NO₂]⁺ | C₅H₃BrO | 170.9422 |

| [M-O]⁺ | C₅H₃BrN₂O₂ | 201.9378 |

| [M-Br]⁺ | C₅H₃N₂O₃ | 139.0144 |

Analysis of these fragmentation pathways helps to piece together the molecular structure, confirming the presence and connectivity of the various substituents on the pyridine core.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

To perform X-ray crystallography, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. From this map, the positions of individual atoms can be determined with very high precision.

While a crystal structure for this compound has not been reported in the crystallographic databases, analysis of a related structure would provide significant insights. For instance, the crystal structure would unequivocally confirm the substitution pattern on the pyridine ring. It would also reveal the planarity of the ring and the torsion angles of the nitro and hydroxyl groups relative to the ring. Furthermore, the analysis of the crystal packing would show how the molecules interact with each other in the solid state. The hydroxyl group is a potent hydrogen bond donor, and the nitrogen of the pyridine ring and the oxygens of the nitro group are potential acceptors. Therefore, a network of intermolecular hydrogen bonds would be expected to play a crucial role in the crystal lattice.

Table 4: Information Obtainable from a Hypothetical X-ray Crystal Structure of this compound

| Structural Parameter | Type of Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Br, C-N, N-O, C-O). |

| Bond Angles | Angles between adjacent bonds, confirming molecular geometry. |

| Torsion Angles | Dihedral angles showing the orientation of substituents relative to the ring. |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, halogen bonds, and π-stacking. |

The collective data from these advanced spectroscopic and crystallographic techniques provides a comprehensive and unambiguous characterization of this compound and its derivatives, which is essential for rationalizing their chemical properties and guiding further research.

Applications and Potential in Advanced Organic Synthesis and Interdisciplinary Research

A Versatile Building Block for Complex Molecular Architectures

The inherent reactivity of 6-Bromo-2-nitropyridin-3-ol, stemming from its distinct functional groups, establishes it as a highly valuable and versatile building block in the synthesis of complex organic molecules. The bromo group readily participates in various cross-coupling reactions, the nitro group can be transformed into other functionalities, and the hydroxyl group offers a handle for further derivatization, making it a linchpin in the assembly of intricate molecular frameworks.

Crafting Novel Heterocyclic Ring Systems

The strategic placement of reactive sites on the pyridine (B92270) ring of this compound facilitates its use in the synthesis of a diverse array of novel heterocyclic ring systems. These heterocycles are of paramount importance as they form the core structures of many biologically active compounds and functional materials.

One notable application is in the synthesis of fused heterocyclic systems. For instance, derivatives of this compound can serve as precursors to quinazolinone analogues. The synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showcases the utility of related bromo-substituted anthranilic acids, which can be conceptually linked to the reactivity of the pyridine core of this compound. nih.govmdpi.com In a typical synthetic sequence, the bromo- and amino-substituted core can be reacted with an appropriate ortho-amino benzoyl derivative, followed by cyclization to yield the quinazolinone scaffold. nih.govmdpi.com

Furthermore, the reactivity of the bromo and amino (derived from the nitro group) functionalities can be exploited to construct other fused systems like imidazo[4,5-b]pyridines. The synthesis of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine demonstrates the potential for intramolecular cyclization reactions involving substituents introduced at the 2- and 3-positions of the pyridine ring, which can be accessed from a 2-amino-3-bromopyridine (B76627) precursor.

The following table summarizes some of the heterocyclic systems that can be synthesized using this compound as a starting material or a conceptual template.

| Heterocyclic System | Synthetic Strategy | Potential Applications |

| Quinazolinones | Reaction with ortho-amino benzoyl derivatives and cyclization | Antibacterial, Antifungal, Anticancer |

| Imidazo[4,5-b]pyridines | Intramolecular cyclization of appropriately substituted 2,3-diaminopyridine (B105623) derivatives | Medicinal Chemistry, Materials Science |

| Pyridoxazines | Cyclization involving the hydroxyl and a suitably functionalized adjacent group | Biologically active compounds |

A Precursor for the Next Generation of Organic Materials

The exploration of this compound as a precursor for advanced organic materials is an emerging area of research with significant potential. The highly functionalized pyridine core can be incorporated into larger conjugated systems, which are the fundamental components of organic electronic materials.

For instance, the bromo substituent allows for the integration of the pyridinol unit into conductive polymers through cross-coupling polymerization reactions. The electron-withdrawing nature of the nitro group and the electronic properties of the pyridinol ring can be harnessed to tune the band gap and charge transport characteristics of the resulting polymers.

Moreover, the structural motifs derived from this compound could find applications in the design of organic light-emitting diodes (OLEDs). The inherent fluorescence or phosphorescence of complex heterocyclic systems synthesized from this building block can be tailored by introducing various substituents, leading to the development of new emissive materials for next-generation displays and lighting. While direct synthesis of OLED materials from this compound is not yet widely reported, the fundamental reactions it enables are central to the construction of the complex aromatic and heterocyclic structures that are the workhorses of OLED technology. frontiersin.orgresearchgate.net

A Scaffold for Innovation in Catalysis and Ligand Design

The pyridinol scaffold inherent in this compound provides a valuable platform for the design and synthesis of novel ligands for catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as coordination sites for metal centers, forming stable complexes that can catalyze a variety of organic transformations.

By strategically modifying the substituents on the pyridinol ring, the steric and electronic properties of the resulting ligands can be fine-tuned to achieve high catalytic activity and selectivity. For example, chiral ligands derived from pyridinol scaffolds are of great interest in asymmetric catalysis, where they can be used to synthesize enantiomerically pure compounds, a crucial requirement in the pharmaceutical industry. The development of chiral pyridine-derived ligands has been a significant focus in catalysis research, with applications in a wide range of asymmetric reactions. nih.govpnrjournal.comnih.govencyclopedia.pubnih.gov

While specific examples of ligands directly synthesized from this compound are not extensively documented in current literature, the fundamental structure provides a clear blueprint for the development of novel pyridinol-based ligands. The bromo group can be used to introduce phosphine (B1218219) or other coordinating groups via cross-coupling reactions, leading to the formation of bidentate or multidentate ligands. These ligands can then be employed in various transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and asymmetric synthesis.

A Key Intermediate in the Quest for New Medicines

The application of this compound and its derivatives as synthetic intermediates in medicinal chemistry is a particularly fruitful area of research. The ability to readily introduce and modify functional groups on this scaffold allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds for various therapeutic targets.

Designing and Synthesizing Inhibitors of Bacterial Topoisomerase

Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes for bacterial survival and are well-established targets for antibacterial drugs. This compound serves as a valuable starting point for the synthesis of novel bacterial topoisomerase inhibitors (NBTIs). nih.gov

The general structure of many NBTIs consists of a heterocyclic core that interacts with the enzyme-DNA complex. The pyridinol moiety of this compound can be elaborated to form the core of these inhibitors. For example, through a series of synthetic transformations including reduction of the nitro group to an amine and subsequent reactions, complex heterocyclic systems can be constructed that mimic the binding of known topoisomerase inhibitors.

Structure-activity relationship (SAR) studies of NBTIs have revealed that modifications to the heterocyclic core and its substituents can significantly impact their inhibitory potency and antibacterial spectrum. The versatility of this compound allows for the systematic variation of these structural features, aiding in the design of more effective and selective inhibitors. nih.gov

Fueling the Development of Novel Antibacterial Agents

The growing threat of antibiotic resistance has created an urgent need for the development of new antibacterial agents with novel mechanisms of action. Heterocyclic compounds have historically been a rich source of antibiotics, and this compound provides access to a wide range of novel heterocyclic structures with potential antibacterial activity. pnrjournal.comencyclopedia.pub

The synthesis of quinazolinone derivatives, as mentioned earlier, is a prime example of how this building block can be used to create compounds with significant antibacterial properties. Studies have shown that certain 6-bromo-quinazolinone derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacteria. nih.govmdpi.com

The following table presents a summary of the antibacterial activity of a synthesized 6-bromo-quinazolinone derivative against various bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) |

| Staphylococcus aureus | 16 |

| Bacillus species | 14 |

| Pseudomonas aeruginosa | 12 |

| Escherichia coli | 12 |

| Klebsiella pneumoniae | 10 |

Data adapted from a study on the antibacterial activity of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one. mdpi.com

The ability to synthesize a library of diverse heterocyclic compounds from this compound allows for high-throughput screening to identify new antibacterial leads. The functional group handles on the molecule provide opportunities for further optimization of these leads to improve their potency, selectivity, and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-2-nitropyridin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation and nitration of pyridine derivatives. For bromination, NBS (N-bromosuccinimide) in dichloromethane under reflux is effective for regioselective substitution . Nitration typically requires mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Yield optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents. Recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How is the purity of this compound validated, and what analytical techniques are recommended?

- Methodological Answer : Purity is assessed using HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Cross-validation via GC-MS (Gas Chromatography-Mass Spectrometry) ensures no volatile impurities . Melting point determination (mp 137–141°C, based on analogous brominated pyridines) and ¹H/¹³C NMR (nuclear magnetic resonance) confirm structural integrity. For NMR, key signals include aromatic protons (δ 8.2–8.5 ppm) and hydroxyl protons (δ 10–12 ppm) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Stability tests show <5% degradation over 6 months when stored properly. Periodic FT-IR (Fourier Transform Infrared Spectroscopy) checks for nitro group integrity (asymmetric stretching at ~1520 cm⁻¹) are advised .

Advanced Research Questions

Q. How does the electronic nature of the bromo and nitro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at C6 acts as a leaving group in Suzuki-Miyaura couplings, facilitated by Pd(PPh₃)₄ catalysts in THF/water. The nitro group at C2 withdraws electron density, enhancing the electrophilicity of C5. Kinetic studies using ¹⁹F NMR (for fluorinated analogs) reveal a reaction rate 2.5× faster than non-nitrated derivatives . Optimization requires ligand screening (e.g., XPhos) and base selection (K₂CO₃ vs. Cs₂CO₃) to suppress side reactions.

Q. What computational methods are suitable for predicting the tautomeric equilibria of this compound in solution?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict keto-enol tautomerism. Solvent effects (e.g., DMSO vs. chloroform) are modeled using the PCM (Polarizable Continuum Model). Experimental validation via UV-Vis spectroscopy (λmax shifts) and ¹H NMR titration with deuterated solvents confirms computational predictions .

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

- Methodological Answer : Discrepancies arise from solvent trace moisture content. Use Karl Fischer titration to measure water levels (<0.01% w/w). Systematic solubility studies in dry DMF, DMSO, and acetonitrile (25°C) show DMSO > DMF > ACN. For low solubility, sonication at 40 kHz for 15 minutes improves dissolution by 30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.